2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline
CAS No.: 159586-84-2
Cat. No.: VC17279297
Molecular Formula: C21H15ClN4O
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159586-84-2 |
|---|---|
| Molecular Formula | C21H15ClN4O |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N'-(6-chloro-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C21H15ClN4O/c22-16-6-7-18-17(12-16)20(13-19(24-18)14-4-2-1-3-5-14)25-26-21(27)15-8-10-23-11-9-15/h1-13H,(H,24,25)(H,26,27) |
| Standard InChI Key | MEJZYXVMNFPFPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NNC(=O)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Design
The quinoline core of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline serves as a scaffold for functional group attachments that modulate its electronic and steric properties. Key structural features include:
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C6 Chloro Substituent: Chlorination at the C6 position is a common modification in antimalarial quinolines, as it enhances lipophilicity and target binding affinity . Comparative studies on styrylquinolines demonstrate that chloro-substituted analogs exhibit superior antiplasmodial activity over methoxy- or fluoro-substituted counterparts . For example, chlorostyrylquinoline 47 (EC~50~ = 37.0 ± 4.3 nM) showed twofold greater potency than fluorinated analog 44 (EC~50~ = 82.6 ± 9.4 nM) against the Dd2 Plasmodium falciparum strain .
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C2 Phenyl Group: The phenyl ring at C2 contributes to π-π stacking interactions with aromatic residues in target proteins. In styrylquinoline derivatives, analogous phenyl groups improved solubility and metabolic stability .
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C4 Isonicotinyl-Hydrazino Moiety: The hydrazine linker conjugated to an isonicotinyl group introduces hydrogen-bonding capabilities and potential metal-chelating properties, which are critical for interactions with enzymatic active sites . This structural motif is shared with antibacterial hydrazones, such as 7-chloroquinolinyl derivatives, which inhibit bacterial growth at micromolar concentrations .
Synthetic Pathways and Optimization
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline can be extrapolated from methodologies applied to analogous compounds (Figure 1):
Quinoline Core Formation
The chloroquinoline backbone is typically constructed via condensation reactions. For example, reacting 4-chloroaniline (1c) with ethyl benzoylacetate (115) in polyphosphoric acid (PPA) yields hydroxyquinoline intermediates, which are subsequently chlorinated using phosphorus oxychloride . This approach achieves quantitative yields for 4-chloroquinoline precursors .
Functionalization at C4
The hydrazino-isonicotinyl group is introduced through nucleophilic substitution. 4-Chloroquinoline intermediates react with hydrazine hydrate to form 4-hydrazinylquinoline, which then undergoes condensation with isonicotinaldehyde under acidic conditions . This step mirrors the synthesis of antibacterial hydrazones, where aldehydes react with 7-chloro-4-hydrazinylquinoline to form Schiff bases .
C2 Phenyl Incorporation
The phenyl group at C2 is introduced early in the synthesis, often via Friedländer condensation using phenylacetaldehyde derivatives . Alternatively, Suzuki-Miyaura cross-coupling may be employed for late-stage functionalization, though this requires palladium catalysis .
Table 1: Comparative Yields and Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline chlorination | PCl~3~, reflux, 4 h | 95–98 | |
| Hydrazine substitution | NH~2~NH~2~, ethanol, 80°C | 85–90 | |
| Hydrazone formation | Isonicotinaldehyde, H~2~SO~4~ | 70–75 |
Biological Activity and Mechanism of Action
While direct bioactivity data for 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline are unavailable, its structural analogs provide mechanistic insights:
Antibacterial Effects
Hydrazino-quinoline derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition . Compounds such as 4a–c (MIC = 8–16 µg/mL against S. aureus) highlight the role of the hydrazone linkage in enhancing membrane permeability .
Anticancer Activity
Isonicotinyl-hydrazine derivatives intercalate DNA and inhibit topoisomerase II, as observed in pyridylvinylquinolines . The 4-pyridyl group in analog 50 (EC~50~ = 33.6 ± 5.8 nM) showed superior activity to 2-pyridyl variants, suggesting similar trends for the isonicotinyl moiety .
Structure-Activity Relationship (SAR) Analysis
Critical substituent effects derived from analogous compounds include:
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C6 Substituents: Chloro > Fluoro > Methoxy in antiplasmodial potency .
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C4 Hydrazine Linker: Conjugation with aromatic aldehydes (e.g., isonicotinaldehyde) enhances antibacterial activity .
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Heterocyclic Moieties: Pyridyl groups at C4 improve solubility and target specificity over phenyl or thiophene .
Table 2: Impact of Substituents on Biological Activity
| Substituent Position | Group | Activity (EC~50~, nM) | Target Pathogen |
|---|---|---|---|
| C6 | Cl | 21.0 ± 2.1 | P. falciparum |
| C4 | 4-Pyridyl | 33.6 ± 5.8 | P. falciparum |
| C2 | Phenyl | 45.2 ± 6.3 | S. aureus |
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